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Compound of Interest

Compound Name: 5-Ethynyl-2-nitrophenol

Cat. No.: B15322077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Ethynyl-2-nitrophenol, a valuable

building block in medicinal chemistry and materials science. The described methodology

focuses on a two-step process involving a Sonogashira coupling reaction followed by a

deprotection step. This guide provides detailed experimental protocols, summarizes key

quantitative data, and includes visualizations to aid in the understanding of the synthetic

workflow.

Synthetic Strategy
The synthesis of 5-Ethynyl-2-nitrophenol is achieved through a robust and widely utilized

cross-coupling reaction, the Sonogashira coupling. The overall synthetic pathway is outlined

below:
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Step 1: Sonogashira Coupling

Step 2: Deprotection

5-Bromo-2-nitrophenol

5-((trimethylsilyl)ethynyl)-2-nitrophenol
Pd(PPh3)2Cl2, CuI, Et3N, THF

Ethynyltrimethylsilane

5-Ethynyl-2-nitrophenolTBAF or K2CO3
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Figure 1: Overall synthetic workflow for 5-Ethynyl-2-nitrophenol.

The synthesis commences with the Sonogashira coupling of a suitable halogenated 2-

nitrophenol, such as 5-bromo-2-nitrophenol, with a protected acetylene, typically

ethynyltrimethylsilane. The use of a protecting group, in this case, the trimethylsilyl (TMS)

group, prevents the unwanted homocoupling of the terminal alkyne. The resulting intermediate,

5-((trimethylsilyl)ethynyl)-2-nitrophenol, is then subjected to a deprotection step to yield the final

product, 5-Ethynyl-2-nitrophenol.

Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of 5-
Ethynyl-2-nitrophenol.

Step 1: Sonogashira Coupling of 5-Bromo-2-nitrophenol
with Ethynyltrimethylsilane
Materials:

5-Bromo-2-nitrophenol

Ethynyltrimethylsilane

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
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Copper(I) iodide (CuI)

Triethylamine (Et3N)

Anhydrous Tetrahydrofuran (THF)

Argon or Nitrogen gas

Standard glassware for inert atmosphere reactions

Procedure:

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-

nitrophenol (1.0 eq).

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I)

iodide (0.04 eq).

Add triethylamine (3.0 eq) to the reaction mixture.

Finally, add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of

ammonium chloride.

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product, 5-((trimethylsilyl)ethynyl)-2-nitrophenol, is then purified by column

chromatography on silica gel.
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Step 2: Deprotection of 5-((trimethylsilyl)ethynyl)-2-
nitrophenol
Materials:

5-((trimethylsilyl)ethynyl)-2-nitrophenol

Tetrabutylammonium fluoride (TBAF) (1M solution in THF) or Potassium Carbonate (K2CO3)

Methanol (if using K2CO3)

Tetrahydrofuran (THF)

Dichloromethane

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure using TBAF:

Dissolve the purified 5-((trimethylsilyl)ethynyl)-2-nitrophenol (1.0 eq) in anhydrous THF in a

round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add a 1M solution of TBAF in THF (1.1 eq) to the stirred solution.

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

Monitor the reaction by TLC.

Once the reaction is complete, quench with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with dichloromethane (3 x 30 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude 5-Ethynyl-2-nitrophenol can be further purified by column chromatography if

necessary.

Procedure using Potassium Carbonate:

Dissolve 5-((trimethylsilyl)ethynyl)-2-nitrophenol (1.0 eq) in methanol.

Add potassium carbonate (2.0 eq) to the solution.

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

After completion, neutralize the reaction mixture with 1M HCl.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 40 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

evaporate the solvent.

Purify the product by column chromatography.

Data Presentation
The following tables summarize the key quantitative data for the synthesis of 5-Ethynyl-2-
nitrophenol.

Table 1: Reagents and Reaction Conditions for Sonogashira Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15322077?utm_src=pdf-body
https://www.benchchem.com/product/b15322077?utm_src=pdf-body
https://www.benchchem.com/product/b15322077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Molar Eq. Function

5-Bromo-2-nitrophenol 1.0 Starting Material

Ethynyltrimethylsilane 1.2 Alkyne Source

Pd(PPh3)2Cl2 0.02 Palladium Catalyst

CuI 0.04 Co-catalyst

Triethylamine 3.0 Base

THF - Solvent

Condition Value

Temperature Room Temperature

Reaction Time 12-24 hours

Atmosphere Inert (Ar or N2)

Table 2: Reagents and Reaction Conditions for Deprotection

Method Reagent Molar Eq. Solvent
Temperatur
e

Reaction
Time

A
TBAF (1M in

THF)
1.1 THF 0 °C to RT 1.5-2.5 hours

B K2CO3 2.0 Methanol
Room

Temperature
2-4 hours

Table 3: Characterization Data for 5-Ethynyl-2-nitrophenol
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Property Value

Molecular Formula C8H5NO3

Molecular Weight 163.13 g/mol

Appearance Yellow solid

Yield (Overall) Not explicitly found in search results

1H NMR (CDCl3, 400 MHz) δ (ppm) Specific data not found in search results

13C NMR (CDCl3, 100 MHz) δ (ppm) Specific data not found in search results

Note: While the synthetic route is well-established, specific yield and NMR data for 5-Ethynyl-
2-nitrophenol were not available in the performed searches. Researchers should expect to

characterize the product thoroughly using standard analytical techniques.

Mandatory Visualization
The logical relationship of the key steps in the synthesis is depicted in the following diagram:
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Figure 2: Logical flow of the synthesis of 5-Ethynyl-2-nitrophenol.

This guide provides a comprehensive overview of the synthesis of 5-Ethynyl-2-nitrophenol.
Researchers and scientists can utilize these detailed protocols and the structured presentation

of data to effectively produce this important chemical compound for their research and

development endeavors. It is recommended to consult original literature for analogous

reactions to optimize conditions and to fully characterize the final product.

To cite this document: BenchChem. [Synthesis of 5-Ethynyl-2-nitrophenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15322077#synthesis-of-5-ethynyl-2-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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